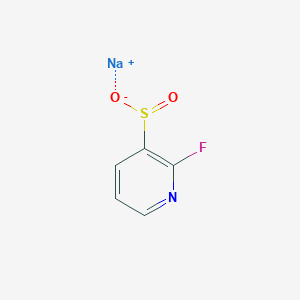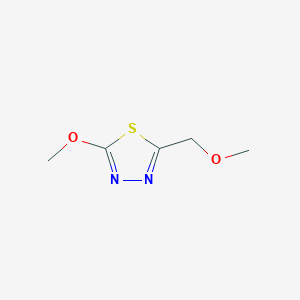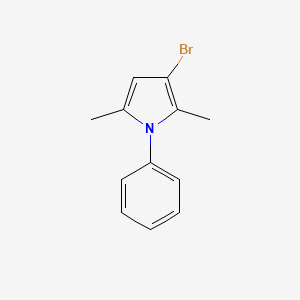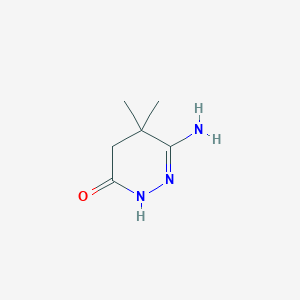![molecular formula C6H2BrF3N2S B13124554 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with a bromoketone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for intermediate isolation . The process typically includes the reaction of aminothiazole with a brominated precursor, followed by purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Probes: It is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Material Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . Additionally, its ability to interact with various biological macromolecules allows it to modulate cellular pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the bromine and trifluoromethyl groups.
Benzo[d]imidazo[2,1-b]thiazole: A related compound with a benzene ring fused to the imidazo[2,1-b]thiazole core.
2-Amino-6-(trifluoromethyl)imidazo[2,1-b]thiazole: A derivative with an amino group instead of bromine.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole enhances its reactivity and potential for diverse chemical transformations. These functional groups also contribute to its unique electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C6H2BrF3N2S |
|---|---|
Molekulargewicht |
271.06 g/mol |
IUPAC-Name |
2-bromo-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)11-5(12)13-4/h1-2H |
InChI-Schlüssel |
GZJJYWRCZOJFIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2N1C=C(S2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)

![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
